molecular formula C16H16N2O2 B352226 (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide CAS No. 92966-13-7

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide

Cat. No. B352226
CAS RN: 92966-13-7
M. Wt: 268.31g/mol
InChI Key: KHDATCNPSPZWJF-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not mentioned in the sources I found .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide may also interact with various biological targets.

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide might also interact with multiple biochemical pathways.

Result of Action

Related compounds have shown a broad spectrum of biological activities , suggesting that (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide might also have diverse effects at the molecular and cellular level.

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Therefore, it’s plausible that the action of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide could also be influenced by environmental factors.

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the sources I found .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDATCNPSPZWJF-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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